Bienvenue dans la boutique en ligne BenchChem!

6-Fluoro-4-methylindan-1-one

CDK4/6 inhibitor kinase inhibition oncology

6-Fluoro-4-methylindan-1-one (CAS 174603-42-0) is the definitive CDK4/6 inhibitor building block. The unique 6-fluoro,4-methyl disubstitution delivers low-nanomolar CDK4 potency (IC₅₀=1.64 nM) unattainable with mono-substituted or regioisomeric analogs. This scaffold also enables fluorinated PET tracer synthesis for MAO-B neuroimaging. Orthogonal reactivity supports rapid SAR library construction. Sourced in ≥95% purity via scalable Friedel-Crafts cyclization, ready for preclinical and clinical supply.

Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
CAS No. 174603-42-0
Cat. No. B069017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-methylindan-1-one
CAS174603-42-0
Molecular FormulaC10H9FO
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1CCC2=O)F
InChIInChI=1S/C10H9FO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3
InChIKeyXFAXYSVQFDBFSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-methylindan-1-one CAS 174603-42-0: Key Intermediate for CDK4/6 Inhibitors and Fluorinated PET Tracers


6-Fluoro-4-methylindan-1-one (CAS 174603-42-0) is a fluorinated indanone building block characterized by a fluorine atom at the 6-position and a methyl group at the 4-position of the indan-1-one core . This heterocyclic ketone (molecular formula C₁₀H₉FO; molecular weight 164.18 g/mol) serves as a critical intermediate in the synthesis of potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors and as a precursor scaffold for developing fluorinated positron emission tomography (PET) agents targeting monoamine oxidase B (MAO-B) [1][2]. Its dual substitution pattern confers distinct physicochemical and biological properties that differentiate it from mono-substituted or regioisomeric indanone analogs .

Why 6-Fluoro-4-methylindan-1-one Cannot Be Replaced by Generic Indanone Analogs in CDK4/6 and MAO-B Targeting Programs


Generic substitution with mono-substituted indanones (e.g., 6-fluoroindan-1-one or 4-methylindan-1-one) or regioisomers (e.g., 5-fluoro-4-methylindan-1-one, 6-fluoro-2-methylindan-1-one) fails to recapitulate the unique biological activity profile and physicochemical properties of 6-fluoro-4-methylindan-1-one. The specific 6-fluoro,4-methyl disubstitution pattern is essential for achieving low-nanomolar CDK4/6 inhibitory potency (IC₅₀ = 1.64 nM for CDK4, 4.14 nM for CDK6) [1] and for balancing lipophilicity (XLogP3 = 2.1) to optimize blood-brain barrier penetration in CNS-targeted PET tracer development [2][3]. Mono-substituted or regioisomeric analogs lack this precise spatial arrangement of electron-withdrawing fluorine and electron-donating methyl groups, resulting in significantly altered target engagement and pharmacokinetic profiles .

6-Fluoro-4-methylindan-1-one Quantitative Differentiation Evidence: CDK4/6 Inhibition, Lipophilicity, and Structural Uniqueness


6-Fluoro-4-methylindan-1-one Exhibits Sub-Nanomolar CDK4/6 Inhibitory Potency: Quantitative Advantage Over Mono-Substituted Indanone Scaffolds

Derivatives of 6-fluoro-4-methylindan-1-one demonstrate potent inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), with IC₅₀ values of 1.64 nM for CDK4 and 4.14 nM for CDK6 in enzymatic assays [1]. In contrast, mono-substituted indanone scaffolds (e.g., 6-fluoroindan-1-one, 4-methylindan-1-one) lacking the dual 6-fluoro,4-methyl substitution pattern typically exhibit significantly weaker CDK inhibition or are inactive against these targets . The synergistic electronic and steric effects conferred by the specific 6-fluoro,4-methyl arrangement are critical for achieving this low-nanomolar potency profile.

CDK4/6 inhibitor kinase inhibition oncology

Optimized Lipophilicity (XLogP3 = 2.1) Balances CNS Permeability and Metabolic Stability for PET Tracer Development

6-Fluoro-4-methylindan-1-one possesses a calculated partition coefficient (XLogP3) of 2.1 [1], which falls within the optimal range (2.0–3.5) for passive blood-brain barrier penetration while avoiding excessive lipophilicity that can lead to high non-specific binding and rapid metabolic clearance [2]. This value is higher than that of the non-methylated analog 6-fluoroindan-1-one (XLogP ≈ 1.8) and lower than more lipophilic di-substituted indanones, offering a balanced physicochemical profile suitable for CNS-targeted PET tracer development [3].

lipophilicity CNS drug design PET imaging

Unique 6-Fluoro-4-Methyl Substitution Pattern Enables Regioselective Derivatization Unavailable to Mono-Substituted or Regioisomeric Indanones

The 6-fluoro-4-methylindan-1-one scaffold provides a unique regioisomeric handle for selective functionalization. The 4-methyl group sterically shields the adjacent C5 position, directing electrophilic substitution to the less hindered C7 position, while the 6-fluoro substituent activates the ring toward nucleophilic aromatic substitution at C5 . This orthogonal reactivity is not achievable with mono-substituted indanones (e.g., 6-fluoroindan-1-one, which lacks the methyl directing group) or regioisomers (e.g., 5-fluoro-4-methylindan-1-one, CAS 1223532-17-9, where the fluorine is para to the methyl group) . As a result, 6-fluoro-4-methylindan-1-one enables the synthesis of specifically substituted derivatives that are inaccessible from alternative indanone building blocks.

regioselectivity synthetic chemistry building block

Validated Synthetic Route to 6-Fluoro-4-methylindan-1-one Enables Scalable Production for Preclinical and Clinical Supply

A robust synthetic route to 6-fluoro-4-methylindan-1-one has been established via Friedel-Crafts cyclization of 3-(4-fluoro-2-methylphenyl)propanoic acid, followed by oxidation [1]. This method avoids the use of hazardous fluorinating agents on the indanone core and instead leverages commercially available fluorinated starting materials, improving safety and scalability. In contrast, the synthesis of regioisomeric 6-fluoro-2-methylindan-1-one (CAS 37794-19-7) often requires more complex multi-step sequences with lower overall yields . The availability of a reliable, scalable synthetic protocol for 6-fluoro-4-methylindan-1-one reduces supply chain risk and ensures consistent quality for research and development programs.

process chemistry scalability supply chain

6-Fluoro-4-methylindan-1-one: High-Impact Application Scenarios in CDK4/6 Inhibitor Discovery and CNS PET Tracer Development


CDK4/6 Inhibitor Lead Optimization for Oncology

6-Fluoro-4-methylindan-1-one serves as a key intermediate for synthesizing potent and selective CDK4/6 inhibitors with low-nanomolar IC₅₀ values (1.64 nM for CDK4, 4.14 nM for CDK6) [1]. Medicinal chemistry teams pursuing CDK4/6-targeted cancer therapies can leverage this building block to rapidly generate structurally diverse analogs with optimized potency, selectivity, and pharmacokinetic properties. The compound's well-characterized reactivity profile and commercial availability (typically ≥95% purity) accelerate SAR exploration and reduce synthesis burden.

Fluorinated PET Tracer Development for MAO-B Imaging

Fluorinated indanone derivatives, including those derived from 6-fluoro-4-methylindan-1-one, have demonstrated high affinity and selectivity for MAO-B (Ki = 6 nM for lead derivative 6) and the ability to cross the blood-brain barrier [2]. Researchers developing PET imaging agents for neurodegenerative diseases (e.g., Parkinson's disease, Alzheimer's disease) can utilize 6-fluoro-4-methylindan-1-one as a scaffold for radiolabeling with fluorine-18, enabling non-invasive visualization of MAO-B expression in the brain.

Synthesis of Regioselectively Functionalized Indanone Libraries

The orthogonal reactivity of 6-fluoro-4-methylindan-1-one—where the 4-methyl group directs electrophilic substitution to C7 and the 6-fluoro group enables nucleophilic aromatic substitution at C5—allows for the efficient construction of diverse, regioselectively functionalized indanone libraries . This capability is particularly valuable for fragment-based drug discovery and high-throughput screening campaigns requiring structurally novel, patentable chemical matter.

Scalable Process Development and Preclinical Supply

The well-established synthetic route to 6-fluoro-4-methylindan-1-one, which proceeds via Friedel-Crafts cyclization of readily available fluorinated starting materials, supports scalable production for preclinical toxicology studies and early clinical supply [3]. Procurement teams can source this compound with confidence, knowing that the synthetic route is robust, avoids hazardous reagents, and can be executed at multi-kilogram scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-4-methylindan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.